molecular formula C13H18Cl2N2 B1279554 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride CAS No. 150208-28-9

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Cat. No.: B1279554
CAS No.: 150208-28-9
M. Wt: 273.20 g/mol
InChI Key: SUIZRDJCBVPASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride (CAS: 150208-28-9), commonly referred to as BD-1063 in pharmacological studies, is a selective σ1 receptor antagonist . Its structure comprises a piperazine core substituted with a methyl group at the 4-position and a 3,4-dichlorophenethyl side chain, which confers high affinity for σ1 receptors (Ki = 2–9 nM) . BD-1063 has been extensively studied for its role in modulating neurotransmitter systems, including dopamine, NMDA, and μ-opioid receptors, with applications in neuropsychiatric disorders such as addiction, stroke, and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

BD-1063 is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of BD-1063 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

BD-1063 primarily undergoes substitution reactions due to the presence of the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted piperazine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

Neurological Disorders

BD1063 has shown promise in preclinical studies for its neuroprotective effects. Research indicates that it can mitigate the convulsivity and lethality associated with cocaine administration in animal models, suggesting potential applications in addiction treatment . Additionally, it has been observed to block the effects of MDMA (Ecstasy) and reduce alcohol intake in rodent models, pointing towards its utility in treating substance use disorders .

Psychiatric Conditions

The compound's role as a sigma-1 receptor antagonist positions it as a candidate for addressing various psychiatric disorders. Studies have indicated that sigma-1 receptors are involved in the modulation of mood and anxiety, making BD1063 a subject of interest for potential antidepressant or anxiolytic therapies .

Pain Management

Given its mechanism of action, BD1063 may also have applications in pain management. The modulation of pain pathways through sigma receptors suggests that antagonists like BD1063 could be beneficial in treating chronic pain conditions without the side effects associated with traditional opioids .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study on Cocaine EffectsTo assess the impact of BD1063 on cocaine-induced behaviorBD1063 significantly reduced hyperlocomotion and mortality associated with cocaine use in mice .
Alcohol Consumption ModelTo evaluate the effect on alcohol intakeRodent studies showed a marked reduction in alcohol consumption when treated with BD1063 .
MDMA InteractionTo investigate the antagonistic effects on MDMAAdministration of BD1063 blocked the behavioral effects of MDMA, indicating its potential role in managing MDMA-related toxicity .

Mechanism of Action

BD-1063 exerts its effects primarily through antagonism of the sigma-1 receptor. The sigma-1 receptor is involved in modulating various cellular processes, including ion channel activity, neurotransmitter release, and cell survival . By blocking this receptor, BD-1063 can influence these processes and produce its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

BD-1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)

  • Structural Similarities: Both BD-1063 and BD-1047 feature a 3,4-dichlorophenethyl moiety linked to a nitrogen-containing core (piperazine in BD-1063 vs. dimethylaminoethylamine in BD-1047) .
  • Receptor Selectivity :
    • BD-1063 exhibits preferential binding to σ1 receptors (σ1 Ki = 2.1 nM; σ2 Ki = 1,840 nM) .
    • BD-1047 shows dual σ1/σ2 activity (σ1 Ki = 1.8 nM; σ2 Ki = 149 nM), making it less selective than BD-1063 .
  • Functional Effects :
    • BD-1063 attenuates cocaine-induced motor stimulation and σ1-mediated Ca²⁺ overload in ischemic stroke models .
    • BD-1047 modulates dopamine release and exhibits antidystonic effects but with weaker σ1 antagonism compared to BD-1063 .

1-(3,4-Dichlorophenyl)piperazine Hydrochloride (CAS: 76835-17-1)

  • Structural Differences : Lacks the phenethyl and methylpiperazine substituents of BD-1063, reducing σ1 receptor affinity .
  • Pharmacological Profile : Primarily acts as a serotonin receptor ligand (5-HT1A/2C) rather than a σ1 antagonist, highlighting the critical role of BD-1063’s ethyl linker and methylpiperazine group in σ1 selectivity .

YZ069 (N-phenylpropyl-N′-(3,4-dichlorophenethyl)piperazine)

  • Structural Features : Incorporates a phenethylpiperazine backbone similar to BD-1063 but with a phenylpropyl extension .
  • Functional Contrast: Acts as a σ receptor agonist, whereas BD-1063 is a pure antagonist, demonstrating how minor structural changes reverse pharmacological activity .

Comparison with Functionally Related σ1 Ligands

Haloperidol

  • Receptor Affinity : Haloperidol binds σ1 (Ki = 3.2 nM) and σ2 (Ki = 23 nM) receptors but also antagonizes dopamine D2 receptors, causing extrapyramidal side effects .
  • Therapeutic Utility : Unlike BD-1063, haloperidol’s lack of σ1 selectivity limits its use in σ1-specific applications like neuroprotection or opioid analgesia enhancement .

S1RA (4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride)

  • Selectivity : S1RA is a σ1 antagonist (Ki = 17 nM) with negligible σ2 affinity, similar to BD-1063 .
  • Clinical Relevance : Both compounds enhance μ-opioid analgesia, but S1RA has advanced to clinical trials for neuropathic pain, whereas BD-1063 remains a preclinical tool .

Key Research Findings and Data Tables

Table 1. Receptor Binding Profiles of Selected σ Ligands

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2) Key Functional Role
BD-1063 2.1 1,840 876 Antagonizes σ1-mediated Ca²⁺ overload
BD-1047 1.8 149 83 Dual σ1/σ2 antagonist
Haloperidol 3.2 23 7 Mixed σ/D2 antagonist
S1RA 17 >1,000 >58 Clinically tested σ1 antagonist

Mechanistic and Structural Insights

  • Critical Substituents : The 3,4-dichlorophenyl group enhances σ1 binding by interacting with hydrophobic pockets, while the methylpiperazine moiety stabilizes receptor interactions via hydrogen bonding .
  • Limitations : BD-1063’s poor blood-brain barrier permeability limits its in vivo efficacy compared to analogs like S1RA .

Biological Activity

Overview

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine; dihydrochloride, commonly referred to as BD 1063, is a compound that has garnered interest due to its significant biological activity, particularly as a selective antagonist of the sigma-1 receptor (σ1R). This article delves into the compound's pharmacological properties, mechanisms of action, and its impact on various biological pathways.

  • IUPAC Name : 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride
  • Molecular Formula : C13H20Cl4N2
  • CAS Number : 150208-28-9
  • Molecular Weight : 306.12 g/mol
  • Solubility : Water-soluble (>15 mg/ml)

BD 1063 exhibits a high binding affinity for the σ1R, with approximately 50-fold selectivity over the sigma-2 receptor (σ2R) and greater than 100-fold selectivity over other neurotransmitter receptors. The σ1R is implicated in various biochemical pathways that modulate neurotransmitter release and ion channel activity.

Key Mechanisms:

  • Dopamine Modulation : BD 1063 has been shown to influence dopamine release in the brain, particularly in the caudate nucleus and hypothalamus. Studies indicate that it can prevent hyperlocomotion induced by cocaine in animal models, suggesting a role in cocaine's pharmacodynamics .
  • Neuroprotective Effects : The compound demonstrates neuroprotective properties by inhibiting cellular processes associated with neurotoxicity. It has been studied for its potential to protect against amyloid-beta-induced neurotoxicity in neuronal cell lines .

Pharmacological Effects

  • Cocaine-Induced Hyperlocomotion : BD 1063 effectively reduces hyperlocomotion in mice following cocaine administration, indicating its potential utility in treating cocaine addiction or related disorders.
  • Neuroprotection Against Ferroptosis : Recent studies have explored its protective action against ferroptosis in hepatocellular carcinoma cells, highlighting its versatility in different biological contexts .
  • Anti-hyperalgesic Action : In models of chronic pain, BD 1063 has been compared with other compounds to evaluate its anti-hyperalgesic effects, showing promise in pain management .

Case Studies and Experimental Data

Study FocusFindings
Cocaine InteractionBD 1063 administration significantly reduced locomotor activity induced by cocaine in rodent models, suggesting a potential therapeutic role in addiction.
NeuroprotectionIn vitro studies demonstrated that BD 1063 protects against neurotoxic effects induced by amyloid-beta, supporting its use in neurodegenerative disease research .
Pain ManagementComparative studies indicated that BD 1063 exhibits anti-hyperalgesic properties similar to established analgesics in chronic pain models .

Q & A

Q. Basic Synthesis and Characterization

Q: What are the optimal synthetic routes and purification methods for 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride? A: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1-(3,4-dichlorophenyl)ethyl halides with 4-methylpiperazine under basic conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. For example, yields of ~55% are achievable with column chromatography purification (normal phase, methanol/ammonium gradients) . Key parameters include reaction temperature (60–80°C), solvent choice (e.g., ethanol, THF), and stoichiometric ratios. Post-synthesis characterization via NMR, HPLC, and mass spectrometry ensures purity (>95%) and structural confirmation .

Q. Pharmacological Target Identification

Q: What receptors or enzymes does this compound interact with, and how is selectivity assessed? A: The compound acts as a sigma receptor antagonist, with high affinity for σ-1 and σ-2 subtypes. Selectivity is determined via competitive binding assays (e.g., radioligand displacement using [³H]DTG or ³H-pentazocine). Cross-reactivity with dopamine, serotonin, or adrenergic receptors is minimal (<10% inhibition at 10 µM), confirmed through receptor panels . Functional assays (e.g., calcium flux in transfected cells) further validate target engagement.

Q. Stability and Solubility Profiling

Q: How do pH, temperature, and solvent systems influence the compound’s stability and solubility? A:

  • Solubility: Highly soluble in water (>50 mg/mL) due to dihydrochloride salt form. Solubility in DMSO is >100 mM, but it precipitates in non-polar solvents (e.g., hexane) .
  • Stability: Stable at pH 4–6 (aqueous buffers) but degrades under alkaline conditions (pH >8) via hydrolysis. Long-term storage at −20°C in desiccated form maintains integrity for >2 years .
  • Thermal stability: Decomposes above 225°C (DSC/TGA data) .

Q. Advanced Analytical Techniques for Structural Confirmation

Q: What advanced analytical methods are used to resolve structural ambiguities? A:

  • X-ray crystallography: Resolves crystal packing and confirms stereochemistry (e.g., piperazine ring conformation) .
  • 2D NMR (COSY, NOESY): Assigns proton coupling and spatial proximity of the dichlorophenyl and piperazine moieties .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (C₁₃H₁₈Cl₂N₂·2HCl, MW 463.87) with <2 ppm error .

Q. In Vivo Pharmacokinetic and Toxicity Studies

Q: How are pharmacokinetic parameters and toxicity profiles evaluated in preclinical models? A:

  • Pharmacokinetics: Administered intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents. Plasma half-life (t₁/₂) is ~2–3 hours, with moderate bioavailability (30–40%) due to first-pass metabolism. LC-MS/MS quantifies plasma/tissue concentrations .
  • Toxicity: Acute toxicity (LD₅₀ >100 mg/kg in mice) and genotoxicity (Ames test negative) support early-stage safety . Chronic studies monitor hepatic/renal function and histopathology.

Q. Addressing Data Contradictions in Receptor Binding Studies

Q: How can researchers resolve discrepancies in reported receptor binding affinities? A: Contradictions often arise from assay conditions. Standardization steps include:

  • Uniform radioligands: Use [³H]DTG for σ-2 and ³H-pentazocine for σ-1.
  • Membrane preparation: Consistent tissue sources (e.g., rodent brain homogenates) and protein concentrations (1–2 mg/mL) .
  • Control compounds: Validate assays with known σ antagonists (e.g., haloperidol). Statistical analysis (e.g., IC₅₀ curve fitting with Hill slopes) reduces variability .

Q. Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance σ receptor selectivity or potency? A: SAR studies reveal:

  • Piperazine substitution: 4-Methyl groups improve σ-1 affinity (Ki = 12 nM vs. 45 nM for unsubstituted analogs).
  • Dichlorophenyl position: 3,4-dichloro substitution maximizes receptor engagement versus 2,4- or 2,3-isomers .
  • Ethyl linker elongation: Reduces potency (e.g., propyl linker decreases σ-1 binding by 5-fold) .

Q. Experimental Design for In Vitro Functional Assays

Q: How to design assays to evaluate functional effects on cellular pathways? A:

  • Calcium imaging: Transfect cells with σ receptor-Gαq chimeras to monitor intracellular Ca²⁺ flux upon ligand binding .
  • Apoptosis assays: Treat cancer cell lines (e.g., MCF-7) with the compound (1–10 µM) and measure caspase-3 activation via fluorescence .
  • Data normalization: Use reference σ agonists (e.g., PRE-084) and antagonists (BD-1047) as controls.

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZRDJCBVPASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341674
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-28-9
Record name 1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150208-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BD 1063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.